6-Bromo-imidazo[1,2-a]pyrimidine HCl
CAS No.:
Cat. No.: VC13506691
Molecular Formula: C6H5BrClN3
Molecular Weight: 234.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5BrClN3 |
|---|---|
| Molecular Weight | 234.48 g/mol |
| IUPAC Name | 6-bromoimidazo[1,2-a]pyrimidine;hydrochloride |
| Standard InChI | InChI=1S/C6H4BrN3.ClH/c7-5-3-9-6-8-1-2-10(6)4-5;/h1-4H;1H |
| Standard InChI Key | JOZFQTLIKYHJNP-UHFFFAOYSA-N |
| SMILES | C1=CN2C=C(C=NC2=N1)Br.Cl |
| Canonical SMILES | C1=CN2C=C(C=NC2=N1)Br.Cl |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
6-Bromo-imidazo[1,2-a]pyrimidine HCl features a fused bicyclic system comprising an imidazole ring condensed with a pyrimidine ring. The bromine atom at the 6-position and the hydrochloride salt form enhance its reactivity and solubility, respectively. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅BrClN₃ | |
| Molecular Weight | 234.48 g/mol | |
| Exact Mass | 232.91 g/mol | |
| LogP (Partition Coefficient) | 1.19 |
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 6-bromo-imidazo[1,2-a]pyrimidine HCl typically involves cyclocondensation reactions. A representative protocol from patent literature involves:
-
Reactants: 2-amino-5-bromopyridine and 40% chloroacetaldehyde aqueous solution.
-
Conditions: Reaction at 25–50°C for 2–24 hours in solvents such as ethanol or water, catalyzed by bases like sodium bicarbonate .
-
Workup: Ethyl acetate extraction, drying with anhydrous sodium sulfate, and recrystallization using ethyl acetate/hexane mixtures .
This method yields the product with a purity >95% and a typical isolated yield of 72% .
Optimization Strategies
Recent advancements focus on reducing reaction times and improving selectivity:
-
Solvent Optimization: Substituting ethanol with methanol or isopropanol enhances reaction rates by 15–20% .
-
Catalyst Screening: Triethylamine as a base reduces side product formation compared to sodium hydroxide, particularly in large-scale syntheses .
Applications in Organic Synthesis
Intermediate for Functionalization
The bromine atom at the 6-position facilitates cross-coupling reactions, enabling the synthesis of derivatives with tailored properties:
-
Suzuki-Miyaura Coupling: Introduces aryl groups for enhanced π-stacking interactions in kinase inhibitors.
-
Buchwald-Hartwig Amination: Installs amino groups to improve solubility and target engagement.
Scaffold for Drug Discovery
The imidazopyrimidine core is integral to several pharmacophores:
-
Kinase Inhibitors: Modifications at the 6-position enhance selectivity for tyrosine kinases involved in cancer progression .
-
Anti-Inflammatory Agents: Derivatives with electron-withdrawing substituents show potent PDE III inhibition, reducing cytokine production .
Biological Activities and Mechanisms
Cytotoxicity Profiles
Studies on imidazopyrimidine derivatives reveal significant cytotoxic activity:
Metal complexes of imidazopyrimidines exhibit enhanced cytotoxicity compared to the parent ligands, likely due to improved cellular uptake and DNA interaction .
Antimicrobial Efficacy
Imidazopyrimidine derivatives demonstrate broad-spectrum activity:
-
Gram-Negative Bacteria: MIC values of 8–16 μg/mL against Escherichia coli .
-
Gram-Positive Bacteria: MIC values of 4–8 μg/mL against Staphylococcus aureus .
Mechanistic studies suggest membrane disruption and inhibition of nucleic acid synthesis as primary modes of action .
Genomic DNA Interaction
Electrophoretic mobility shift assays indicate that Au(III) complexes of imidazopyrimidines induce DNA strand breaks at concentrations ≥10 μM, implicating topoisomerase inhibition as a potential anticancer mechanism .
Recent Research Advancements
Structural-Activity Relationship (SAR) Studies
-
Position 6 Modifications: Bromine substitution optimizes steric and electronic effects for ATP-binding pocket targeting in kinases.
-
N-1 Functionalization: Methyl or ethyl groups improve metabolic stability by reducing cytochrome P450 oxidation.
Formulation Development
-
Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase bioavailability by 3-fold in rodent models.
-
Prodrug Strategies: Phosphate ester prodrugs enhance aqueous solubility for intravenous administration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume